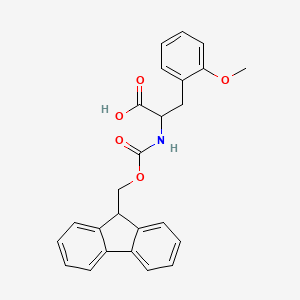

(S)-Fmoc-2-methoxyphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-2-Methoxy-D-Phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The addition of a methoxy group to the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis of Fmoc-2-Methoxy-D-Phenylalanine typically begins with the protection of the amino group of 2-methoxy-D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Industrial Production: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Fmoc-2-Methoxy-D-Phenylalanine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: Fmoc-2-Methoxy-D-Phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.

Biology

Protein Engineering: It is used in the design and synthesis of modified proteins and peptides for research purposes.

Medicine

Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in targeting specific protein interactions.

Industry

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Phenylalanine: Lacks the methoxy group, making it less chemically versatile compared to Fmoc-2-Methoxy-D-Phenylalanine.

Fmoc-Diphenylalanine: Contains two phenyl groups, offering different structural and functional properties.

Fmoc-Tyrosine: Contains a hydroxyl group on the phenyl ring, providing different reactivity and applications.

Uniqueness

Chemical Versatility: The presence of the methoxy group in Fmoc-2-Methoxy-D-Phenylalanine enhances its reactivity and allows for a broader range of chemical modifications.

Applications: Its unique structure makes it suitable for specialized applications in peptide synthesis, drug development, and biomaterials research.

Actividad Biológica

(S)-Fmoc-2-methoxyphenylalanine is a non-canonical amino acid that has garnered attention for its potential applications in biochemistry and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and implications in various research contexts.

Chemical Structure and Properties

This compound is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group during coupling reactions. The methoxy group at the 2-position of the phenylalanine side chain enhances its hydrophobicity and can influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of methoxyphenylalanine, including this compound, exhibit significant antimicrobial activity. For instance, compounds incorporating this amino acid have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. In a study evaluating various derivatives, those with the methoxy substitution demonstrated enhanced activity compared to their unsubstituted counterparts .

The biological activity of this compound can be attributed to its ability to modulate protein interactions and enzymatic functions. It has been observed to influence the ATPase activity of ClpC1, a chaperone protein involved in protein degradation pathways. This modulation is substrate-specific, indicating that this compound may interact with specific protein conformations or binding sites .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group : The amino group is protected using the Fmoc group.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments using standard peptide coupling reagents.

- Deprotection : The Fmoc group is removed under basic conditions to yield the free amino acid.

These steps can be optimized for yield and purity through various strategies, including the use of microwave-assisted synthesis or automated peptide synthesizers .

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of several modified ilamycin derivatives, including those containing this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 nM against M. tuberculosis, highlighting the potential of this compound in developing new antitubercular agents .

Case Study 2: Protein Interaction Studies

In another investigation, this compound was incorporated into peptide sequences to study its effects on receptor binding and cellular signaling pathways. The findings suggested that modifications at the phenylalanine position could significantly alter binding affinities and biological responses in cell-based assays, emphasizing the importance of structural modifications in drug design .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSNZJHURMDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.